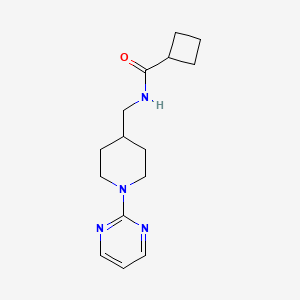

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide

Description

Properties

IUPAC Name |

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O/c20-14(13-3-1-4-13)18-11-12-5-9-19(10-6-12)15-16-7-2-8-17-15/h2,7-8,12-13H,1,3-6,9-11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUHQNAVLKYOHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC2CCN(CC2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide involves a multi-step process. The initial step involves the reaction of 1-(pyrimidin-2-yl)piperidine with cyclobutanecarboxylic acid chloride in the presence of a base. The resulting intermediate is then treated with N-methylmorpholine to afford the final product. This synthesis method has been optimized to achieve high yields and purity.

Chemical Reactions Analysis

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine

Scientific Research Applications

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells by targeting a specific protein called MDM2, which plays a critical role in the regulation of the tumor suppressor protein p53. By inhibiting MDM2, the compound can activate p53 and induce cell death in cancer cells.

Mechanism of Action

The mechanism of action of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide involves binding to the hydrophobic pocket of MDM2, which is critical for the interaction between MDM2 and p53. This binding disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 then induces cell cycle arrest or apoptosis in cancer cells, thereby inhibiting their growth and proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound shares a piperidin-4-ylmethyl backbone with several analogs, but its substituents distinguish it:

- Pyrimidin-2-yl group : Unlike phenyl or fluorophenyl groups in fentanyl analogs (e.g., 2'-Fluoroortho-fluorofentanyl, 4'-Methyl acetyl fentanyl) , the pyrimidine ring introduces a planar, electron-deficient aromatic system. This may enhance hydrogen bonding or π-stacking interactions in target binding sites.

- Cyclobutanecarboxamide : The strained cyclobutane ring contrasts with linear alkyl or aryl amides in analogs like β-methyl fentanyl or ortho-fluorobutyryl fentanyl . This could reduce rotational freedom and increase metabolic stability compared to flexible chains.

Table 1: Structural Comparison of Selected Analogs

Pharmacological and Biochemical Implications

- Target Selectivity: Fentanyl analogs (e.g., entries in Table 1) primarily target μ-opioid receptors due to their phenethyl and amide substituents . In contrast, the pyrimidine group in the target compound may redirect activity toward kinases or purinergic receptors, where nitrogenous heterocycles are prevalent.

- Solubility and Bioavailability : The pyrimidine’s polarity could enhance aqueous solubility relative to highly lipophilic fentanyl analogs, though the cyclobutane may offset this by increasing hydrophobicity.

Biological Activity

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes a cyclobutane ring, a piperidine moiety, and a pyrimidine group, which contribute to its biological activity.

Research indicates that compounds with similar structures often act as inhibitors of key signaling pathways involved in various diseases. Specifically, this compound may exhibit activity against:

- Glycogen synthase kinase 3 beta (GSK-3β) : Inhibition of GSK-3β has been linked to neuroprotective effects and modulation of inflammation .

- Inflammatory pathways : The compound may also suppress the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Activity | Target | IC50 (nM) | Effect |

|---|---|---|---|

| GSK-3β Inhibition | GSK-3β | 10 - 1314 | Modulates cellular signaling |

| Anti-inflammatory | Nitric Oxide Production | < 100 | Reduces inflammation |

| Cytotoxicity | HT-22/BV-2 Cells | > 1000 | Minimal cytotoxic effects observed |

Case Studies and Research Findings

-

GSK-3β Inhibition Study :

A study demonstrated that modifications in the carboxamide moiety led to varying degrees of GSK-3β inhibition. Compounds similar to this compound exhibited IC50 values ranging from 10 nM to over 1000 nM, indicating potent inhibitory activity against GSK-3β . -

Inflammation Model :

In an experimental model using lipopolysaccharide (LPS)-induced inflammation, compounds with structural similarities showed a significant reduction in nitric oxide (NO) production and pro-inflammatory cytokines like IL-6. These findings suggest that this compound may have therapeutic potential in inflammatory conditions . -

Neuroprotective Effects :

The compound's neuroprotective effects were evaluated in HT-22 mouse hippocampal neuronal cells. It was found that at concentrations below 10 µM, there was no significant decrease in cell viability, suggesting a favorable safety profile while exerting biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.